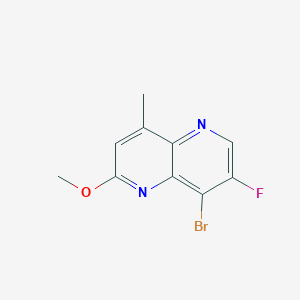![molecular formula C18H25BO2 B14777735 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14777735.png)
4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition, which uses photochemistry to access new building blocks . This approach allows for the modular construction of the bicyclic structure, which can then be derivatized through various transformations.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups on the molecule.
Common reagents used in these reactions include tert-butyl lithium and sec-butyl lithium, which are employed in the formation and deprotonation of intermediates . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it useful in the study of biological systems and interactions.
Medicine: It is used in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane include:
Bicyclo[1.1.0]butane: A structurally unique compound with diverse chemistry.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.
Bicyclo[3.1.0]hexanes: Compounds prevalent in natural products and synthetic bioactive compounds.
These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its combination of a bicyclic structure with a boron-containing dioxaborolane moiety, which imparts distinct reactivity and stability characteristics.
Propriétés
Formule moléculaire |
C18H25BO2 |
|---|---|
Poids moléculaire |
284.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(4-phenyl-1-bicyclo[2.1.1]hexanyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H25BO2/c1-15(2)16(3,4)21-19(20-15)18-11-10-17(12-18,13-18)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 |
Clé InChI |
DVJSCIVFTPUGCN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C23CCC(C2)(C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



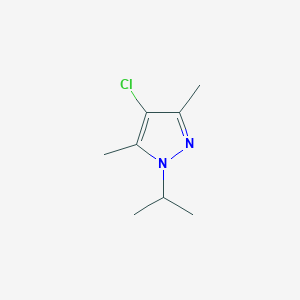

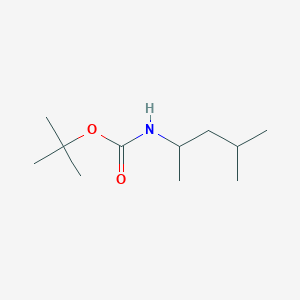
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)

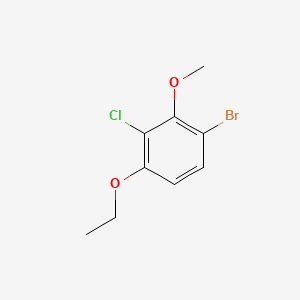
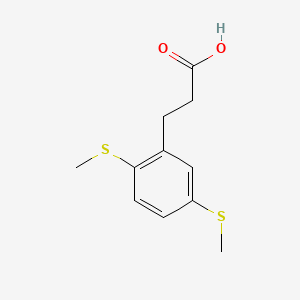
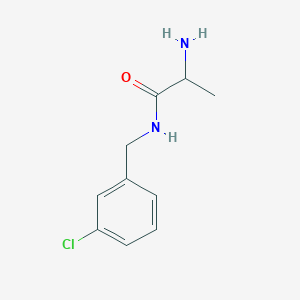

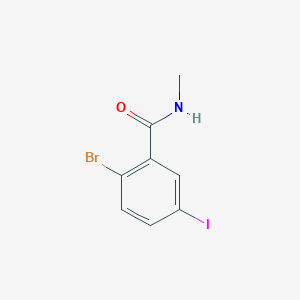

![2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B14777730.png)
